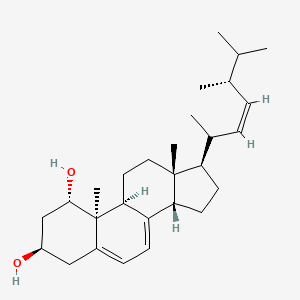
1alpha-Hydroxyergosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and some protists Ergosterol is an essential component of fungal cell membranes, playing a role similar to cholesterol in animal cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxyergosterol typically involves the selective hydroxylation of ergosterol. One common method includes the use of cytochrome P450 enzymes, which facilitate the hydroxylation process. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of yeast. By manipulating the biosynthetic pathways in yeast, researchers can enhance the production of ergosterol and subsequently convert it to this compound . This method is considered environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 1alpha-Hydroxyergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound
Scientific Research Applications
1alpha-Hydroxyergosterol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying sterol chemistry.
Biology: Researchers use it to investigate the role of sterols in cell membrane structure and function.
Medicine: The compound has potential therapeutic applications, including antifungal and anticancer properties.
Mechanism of Action
1alpha-Hydroxyergosterol exerts its effects by interacting with specific molecular targets and pathways. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This integration can disrupt the normal function of the membrane, leading to antifungal effects. Additionally, the compound may inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal properties .
Comparison with Similar Compounds
Ergosterol: The parent compound of 1alpha-Hydroxyergosterol, essential for fungal cell membrane integrity.
Cholesterol: A sterol found in animal cells, similar in structure but differing in biological function.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar to ergosterol.
Uniqueness: this compound is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antifungal agent and a valuable research tool in studying sterol metabolism and function .
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |
InChI Key |
VAPVKMCDHZVRIH-ZHTQMTSCSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
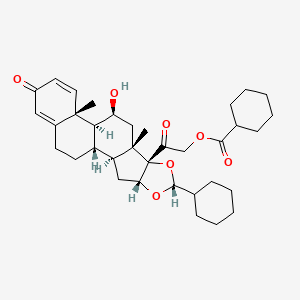

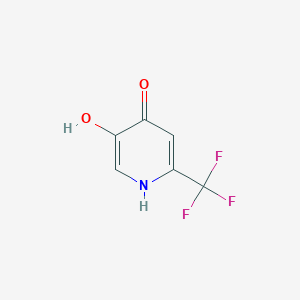
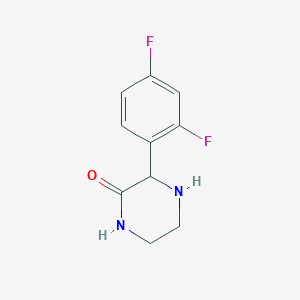
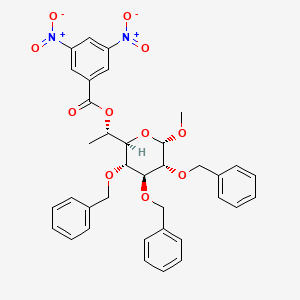

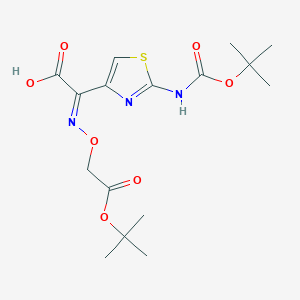
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
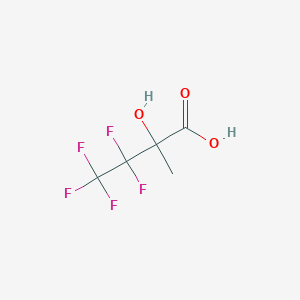

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
